ALP/Carbonic anhydrase-IN-1

Description

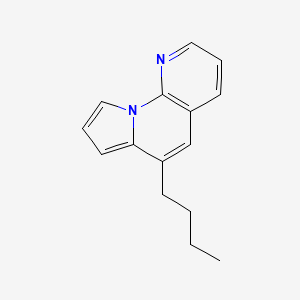

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16N2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

6-butylpyrrolo[1,2-a][1,8]naphthyridine |

InChI |

InChI=1S/C15H16N2/c1-2-3-6-12-11-13-7-4-9-16-15(13)17-10-5-8-14(12)17/h4-5,7-11H,2-3,6H2,1H3 |

InChI Key |

MIQCJJMJHXDYPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(N=CC=C2)N3C1=CC=C3 |

Origin of Product |

United States |

Enzymological Characterization of Carbonic Anhydrase Ca and Alkaline Phosphatase Alp

Carbonic Anhydrase (CA)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating acid-base balance, respiration, and various metabolic pathways. wikipedia.orgphysiology.org These enzymes catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺). nih.gov This reaction, while capable of occurring spontaneously, is too slow to meet the physiological demands of most organisms without enzymatic catalysis. mdpi.com

The compound at the center of this article, ALP/Carbonic anhydrase-IN-1, is identified as a dual inhibitor of both CA and ALP. medchemexpress.commedchemexpress.commedchemexpress.eu Specifically, it targets several CA isoforms, demonstrating its potential as a tool for studying the multifaceted roles of these enzymes. medchemexpress.commedchemexpress.com

Classification and Phylogenetic Distribution of Carbonic Anhydrase Isoforms

Carbonic anhydrases are ubiquitous, found in all domains of life, including archaea, bacteria, and eukarya, reflecting the fundamental importance of CO₂/bicarbonate equilibrium. cas.czoup.com These enzymes exhibit remarkable convergent evolution, with at least eight distinct and genetically unrelated families (classes) identified: α, β, γ, δ, ζ, η, θ, and ι. physiology.orgcas.cz These classes evolved independently and share no significant sequence homology, yet they all catalyze the same fundamental reaction. oup.com

α-CAs: This is the most studied class, encompassing all mammalian CAs, including at least 14 different isoforms in humans. wikipedia.orgpnas.org They are also found in some bacteria. pnas.org

β-CAs: Predominantly found in higher plants, algae, bacteria, and archaea. oup.compnas.orgsemanticscholar.org

γ-CAs: This class is considered ancient and is present in archaea and bacteria. cas.czpnas.org

Other Classes (δ, ζ, η, θ, ι): These are more recently identified and are found in various organisms, such as marine diatoms (δ and ζ), and may utilize different metal cofactors or even be active without a metal ion. physiology.orgcas.cz

Within mammals, the α-CA isoforms are further categorized based on their subcellular localization and function, including cytosolic, mitochondrial, secreted, and membrane-bound forms. researchgate.net This diversity allows for precise regulation of pH and ion transport in various tissues and cellular compartments. researchgate.net

Table 1: Classification of Carbonic Anhydrase Families

| Class | Phylogenetic Distribution | Key Characteristics |

|---|---|---|

| α-CA | Mammals, some bacteria, algae | Most extensively studied; includes all human isoforms. oup.compnas.org |

| β-CA | Plants, algae, bacteria, archaea | Predominant in prokaryotes and plants. oup.compnas.org |

| γ-CA | Archaea, bacteria | Considered an ancient class; some can use iron instead of zinc. physiology.orgcas.cz |

| δ-CA | Marine diatoms | Highly divergent from other classes. cas.cz |

| ζ-CA | Marine diatoms | Can use cadmium as a metal cofactor. physiology.org |

| η-CA | Plasmodium species | A more recently discovered class. tandfonline.com |

| θ-CA | Various organisms |

| ι-CA | Various organisms | May be catalytically active without a metal cofactor. physiology.org |

Molecular Mechanisms of Carbonic Anhydrase Catalysis

The catalytic activity of most CAs centers on a zinc ion (Zn²⁺) located in the active site. wikipedia.org In α-CAs, this zinc ion is coordinated by the imidazole (B134444) rings of three histidine residues and a water molecule or hydroxide (B78521) ion. acs.org The mechanism proceeds in two principal stages:

CO₂ Hydration: The zinc-bound hydroxide ion acts as a potent nucleophile, attacking the carbon atom of a CO₂ molecule positioned in a hydrophobic pocket within the active site. mdpi.comcdnsciencepub.com This leads to the formation of a zinc-coordinated bicarbonate ion. The bicarbonate is then displaced by a water molecule, releasing it from the active site. cdnsciencepub.com

Regeneration of the Active Site: The catalytic cycle is completed by the regeneration of the zinc-bound hydroxide. This is the rate-limiting step and involves the ionization of the newly bound water molecule. cdnsciencepub.com A proton is transferred from the zinc-coordinated water to the surrounding buffer solution via a "proton shuttle" mechanism, which often involves a specific histidine residue (His64 in CA II) in the active site cavity. cdnsciencepub.comnih.govpnas.org

This catalytic cycle is exceptionally efficient, with some isoforms like CA II achieving one of the highest known turnover rates for any enzyme, approaching the diffusion-controlled limit. semanticscholar.orgcdnsciencepub.com

Physiological and Pathological Roles of Specific Carbonic Anhydrase Isoforms in Homeostasis and Disease Pathogenesis

The ubiquitous nature and high catalytic efficiency of CAs mean they are involved in a vast array of physiological processes. semanticscholar.orgacs.org Their inhibition or dysregulation is implicated in numerous pathologies. Dual inhibitors like this compound are valuable for investigating the interplay between CA and other enzymes like ALP in these processes. nih.govnih.gov

Role in pH Regulation and Bicarbonate Metabolism

The primary and most universal function of CAs is the maintenance of pH homeostasis. wikipedia.orgnih.gov By rapidly converting metabolic CO₂ into bicarbonate, CAs provide the main buffering system in blood and other tissues. wikipedia.orgnih.gov This is critical for:

Respiration: Facilitating the transport of CO₂ from tissues to the lungs for exhalation. semanticscholar.org

Renal Function: Aiding in the reabsorption of bicarbonate and the secretion of protons in the kidneys, which is essential for regulating blood pH. wikipedia.org

Electrolyte Secretion: Driving the secretion of fluids rich in bicarbonate or protons in organs like the pancreas and stomach. semanticscholar.org

Cellular pH Stability: CAs can dissipate intracellular pH gradients, ensuring a uniform pH environment within the cell. semanticscholar.org

In pathological states, such as cancer, specific CA isoforms (e.g., CA IX and CA XII) are overexpressed and contribute to the acidification of the tumor microenvironment, which promotes tumor growth and invasion. acs.orgnih.gov

Involvement in Bone Resorption and Calcification Processes

Both Carbonic Anhydrase and Alkaline Phosphatase are key players in bone metabolism. nih.govnih.govresearchgate.net This makes their dual inhibition by compounds like this compound particularly relevant to bone disorders. nih.govnih.gov

Bone Resorption: Osteoclasts, the cells responsible for breaking down bone tissue, have high levels of cytosolic CA II. nih.gov This enzyme generates the protons (H⁺) that are secreted into the sealed-off space between the osteoclast and the bone surface. This acidic environment is crucial for dissolving the mineral component (hydroxyapatite) of the bone matrix. nih.govoup.com Inhibition of CA II has been shown to inhibit bone resorption. nih.govnasa.gov

Bone Calcification: The process of bone formation, or mineralization, also involves CAs. semanticscholar.orgnih.gov CA is thought to facilitate the formation of calcium carbonate bio-seeds, which is an initial step in mineral deposition. researchgate.net ALP plays a critical role by hydrolyzing phosphate (B84403) esters to provide the inorganic phosphate necessary for the formation of hydroxyapatite (B223615) crystals. nih.govresearchgate.net The coordinated action of CA and ALP is therefore essential for proper bone mineralization. researchgate.net Overexpression of certain CAs (CA IX and CA XII) has been noted in the inflamed synovium of patients with arthritic conditions. nih.gov

Association with Other Biological Pathways

Beyond pH regulation and bone metabolism, CAs are integral to several other fundamental biosynthetic pathways by supplying bicarbonate for carboxylation reactions. semanticscholar.orgnih.gov These include:

Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors. semanticscholar.orgnih.gov

Lipogenesis: The synthesis of fatty acids. semanticscholar.orgnih.gov

Ureagenesis: The metabolic cycle that produces urea (B33335) from ammonia. semanticscholar.org

Mitochondrial CA isoforms (CA VA and CA VB) are particularly important for providing bicarbonate to key metabolic enzymes like pyruvate (B1213749) carboxylase and acetyl-CoA carboxylase. physiology.orgnih.gov Inhibition of these mitochondrial CAs can significantly affect pyruvate and fatty acid metabolism. nih.gov

Enzymological Characterization of Alkaline Phosphatase (ALP)

Alkaline Phosphatase (ALP) is a widespread, membrane-bound glycoprotein (B1211001) that functions as a dimeric metalloenzyme. nih.govnih.gov It catalyzes the hydrolysis of a variety of phosphate monoesters at an alkaline pH optimum, leading to the release of inorganic phosphate. nih.govnih.gov This enzymatic activity is crucial in numerous physiological processes across a wide range of organisms, from bacteria to mammals. nih.govnih.gov

Diversity and Isoforms of Alkaline Phosphatase Enzymes

In humans, the diversity of alkaline phosphatase is encoded by four distinct genes, resulting in four main isoenzymes identified by their primary tissue of origin. wikipedia.orgdovepress.com Three of these are tissue-specific: intestinal alkaline phosphatase (IAP), placental alkaline phosphatase (PLAP), and germ cell alkaline phosphatase (GCAP). nih.govwikipedia.org The fourth, tissue-nonspecific alkaline phosphatase (TNAP), is found in high concentrations in the liver, bone, and kidneys. nih.govdovepress.com The genes for IAP, PLAP, and GCAP are located on chromosome 2, while the gene for TNAP is on chromosome 1. nih.govwikipedia.org

While the term "isoenzyme" refers to proteins from different genes, "isoform" describes variations of an isoenzyme that arise from post-translational modifications. dovepress.comeclinpath.com For example, the liver and bone forms of ALP are technically isoforms of the tissue non-specific isoenzyme, differing in their carbohydrate content. dovepress.com These modifications, along with differences in amino acid sequences for the true isoenzymes, result in variations in properties like heat stability, electrophoretic mobility, and immunogenicity. nih.goveclinpath.com

Table 1: Major Human Alkaline Phosphatase Isoenzymes and Isoforms

| Isoenzyme/Isoform | Gene Locus | Primary Tissue(s) | Key Characteristics |

| Intestinal ALP (IAP) | Chromosome 2 | Intestinal epithelium (enterocytes) | Plays a role in intestinal homeostasis, lipid transport, and detoxification of microbial ligands like LPS. wikipedia.orgnwlpathology.nhs.ukwjgnet.com |

| Placental ALP (PLAP) | Chromosome 2 | Placenta | Levels rise significantly during pregnancy. dovepress.com It is heat-stable. wikipedia.org |

| Germ Cell ALP (GCAP) | Chromosome 2 | Germ cells, testis, thymus | Also known as placental-like ALP. nih.gov |

| Tissue-Nonspecific ALP (TNAP) | Chromosome 1 | Liver, Bone, Kidney | Exists as different isoforms (e.g., liver-ALP and bone-ALP) due to post-translational modifications. nih.govdovepress.com Crucial for skeletal mineralization. nih.gov |

| Liver-ALP (L-ALP) Isoform | Chromosome 1 | Liver | An isoform of TNAP. dovepress.com |

| Bone-ALP (B-ALP) Isoform | Chromosome 1 | Bone (osteoblasts) | An isoform of TNAP, it is a key marker of bone formation. eclinpath.comsouthtees.nhs.uk |

This table provides a summary of the major human alkaline phosphatase isoenzymes and their key characteristics based on the provided search results.

Mechanistic Insights into Alkaline Phosphatase Catalysis

The catalytic mechanism of alkaline phosphatase is a two-step process that involves the formation of a covalent intermediate. conicet.gov.ar The active site of the enzyme contains two zinc ions (Zn1 and Zn2) and one magnesium ion (Mg), which are crucial for its catalytic activity. wikipedia.orgnih.gov

The proposed mechanism proceeds as follows:

Phosphorylation of the Enzyme : A serine residue (Ser102) in the active site, activated by a metal-coordinated water molecule, performs a nucleophilic attack on the phosphate monoester substrate. nih.govebi.ac.uk This results in the formation of a covalent phosphoserine intermediate and the release of the alcohol product. conicet.gov.arebi.ac.uk The Zn1 ion is thought to activate the leaving group by coordinating with the ester oxygen. nih.gov

Hydrolysis of the Intermediate : A water molecule, which is coordinated to the Zn1 ion, then acts as a nucleophile to attack the phosphorus atom of the phosphoserine intermediate. nih.govresearchgate.net This step hydrolyzes the covalent bond, releasing inorganic phosphate and regenerating the active serine residue for the next catalytic cycle. ebi.ac.ukresearchgate.net

The rate-limiting step of this reaction at alkaline pH is the dissociation of the inorganic phosphate product from the active site. nih.gov Computational studies have supported this mechanistic model, showing a trigonal bipyramidal transition state for the nucleophilic attack by serine. conicet.gov.ar The entire process is a sophisticated example of metal ion catalysis, where the zinc and magnesium ions play distinct roles in substrate binding, activation of nucleophiles, and stabilization of transition states. nih.govresearchgate.net

Physiological and Pathological Functions of Alkaline Phosphatase Isoforms

A primary function of alkaline phosphatase, particularly the tissue-nonspecific isoform (TNAP), is its critical role in bone mineralization. nih.govhilarispublisher.com Mineralization is the process of depositing hydroxyapatite crystals, the mineral component of bone, into the extracellular matrix. hilarispublisher.comresearchgate.net

TNAP contributes to this process in two main ways:

Increasing Local Phosphate Concentration : By hydrolyzing various phosphate monoesters, ALP increases the local concentration of inorganic phosphate (Pi), a key component of hydroxyapatite. nih.govjosorge.com

Hydrolyzing Mineralization Inhibitors : TNAP hydrolyzes inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. nih.govhilarispublisher.com By reducing the concentration of PPi, ALP removes this inhibitory brake on mineralization. nih.govjosorge.com

The importance of TNAP in mineralization is underscored by the genetic disorder hypophosphatasia, which is caused by mutations in the TNAP gene. nih.govjosorge.com This condition leads to decreased or absent ALP activity, resulting in elevated levels of its substrates, including PPi, and defective bone and tooth mineralization. nih.govjosorge.com

Bone is a dynamic tissue that undergoes constant remodeling, a process involving the balanced activity of bone-resorbing osteoclasts and bone-forming osteoblasts. southtees.nhs.uk Bone-specific alkaline phosphatase (B-ALP), an isoform of TNAP, is produced by osteoblasts and is anchored to their cell membrane. sci-hub.sesydpath.com.au As such, the level of circulating B-ALP is a well-established biomarker for bone formation activity. southtees.nhs.ukjneonatalsurg.comnih.gov

Elevated levels of B-ALP are observed during periods of active bone growth, such as in childhood and adolescence, as well as in the healing of fractures. sydpath.com.au Pathologically, increased B-ALP can indicate conditions with high bone turnover, such as Paget's disease of bone and certain bone cancers. southtees.nhs.ukultalabtests.com Conversely, monitoring B-ALP levels can be used to assess the effectiveness of treatments for conditions like osteoporosis, where the goal is often to modulate bone remodeling processes. southtees.nhs.ukultalabtests.com The enzyme facilitates the calcification of the bone matrix secreted by osteoblasts, protecting it from degradation and contributing to the structural integrity of bone. scielo.br

Beyond its role in mineralization, alkaline phosphatase, particularly the intestinal (IAP) and tissue-nonspecific (TNAP) isoenzymes, has significant connections to inflammatory and metabolic processes. mdpi.commdpi.com

IAP plays a crucial role in maintaining gut homeostasis by detoxifying inflammatory microbial products like lipopolysaccharide (LPS), a component of Gram-negative bacteria. wikipedia.orgwjgnet.com By dephosphorylating LPS, IAP reduces its toxicity and prevents it from triggering a strong inflammatory response via the Toll-like receptor 4 (TLR4) pathway. wikipedia.orgnih.gov This function is vital for preventing systemic inflammation that can arise from the gut. wjgnet.compnas.org

Recent studies have also linked serum ALP levels to metabolic syndrome, a cluster of conditions that includes obesity, insulin (B600854) resistance, and dyslipidemia. impactfactor.orgnih.gov Elevated ALP is associated with a state of chronic low-grade inflammation, which is a key factor in the development of metabolic syndrome. impactfactor.orgnih.gov The anti-inflammatory actions of ALP may involve multiple mechanisms, including the modulation of purinergic signaling and the promotion of cellular processes like autophagy that help to resolve inflammation. nih.govmdpi.com Some research suggests that ALP may influence fat accumulation in adipocytes, further linking it to metabolic health. impactfactor.org

Enzyme Kinetics and Mechanistic Studies of Alp/carbonic Anhydrase in 1 Inhibition

Quantitative Assessment of Inhibitory Potency Against Human Carbonic Anhydrase Isoforms (hCA II, hCA IX, hCA XII)

ALP/Carbonic anhydrase-IN-1 has demonstrated notable inhibitory activity against the cytosolic isoform hCA II and the tumor-associated transmembrane isoforms hCA IX and hCA XII. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Research findings indicate that this compound inhibits these isoforms in the sub-micromolar to low micromolar range. Specifically, the IC50 value for the inhibition of hCA II by this compound was determined to be 0.44 µM. nih.gov For the cancer-related isoform hCA IX, the IC50 value was found to be 1.61 µM, and for hCA XII, it was 0.51 µM. nih.gov These values underscore the compound's potent inhibitory effect on these physiologically and pathologically relevant carbonic anhydrase isoforms.

Inhibitory Potency (IC50) of this compound against Human Carbonic Anhydrase Isoforms

| Enzyme Isoform | IC50 (µM) |

|---|---|

| hCA II | 0.44 |

| hCA IX | 1.61 |

| hCA XII | 0.51 |

Quantitative Assessment of Inhibitory Potency Against Alkaline Phosphatase Isoforms (b-TNAP, c-IAP)

In addition to its effects on carbonic anhydrases, this compound is a potent inhibitor of alkaline phosphatase isoforms, specifically bovine tissue-nonspecific alkaline phosphatase (b-TNAP) and calf intestinal alkaline phosphatase (c-IAP). These enzymes play crucial roles in bone mineralization and intestinal homeostasis, respectively.

The inhibitory potency of this compound against c-IAP is particularly noteworthy, with a reported IC50 value of 0.107 µM. nih.gov For the tissue-nonspecific isoform, b-TNAP, the compound exhibited an IC50 of 0.32 µM. nih.gov These findings highlight the compound's significant and dual-targeting inhibitory capabilities.

Inhibitory Potency (IC50) of this compound against Alkaline Phosphatase Isoforms

| Enzyme Isoform | IC50 (µM) |

|---|---|

| b-TNAP | 0.32 |

| c-IAP | 0.107 |

Comparative Inhibition Kinetics of this compound with Benchmark Inhibitors

To contextualize the inhibitory potential of this compound, its activity is compared against well-established, standard inhibitors for both carbonic anhydrase and alkaline phosphatase.

For carbonic anhydrase inhibition, the benchmark compound is Acetazolamide (B1664987). Studies on nih.govscience.gov-Naphthyridine derivatives, the class of compounds to which this compound belongs, have shown them to be approximately four times more potent than Acetazolamide. nih.gov

In the case of alkaline phosphatase, the standard inhibitors are Levamisole for b-TNAP and L-phenylalanine for c-IAP. The synthesized nih.govscience.gov-Naphthyridine derivatives, including this compound, have demonstrated significantly superior potency, being 100 to 800 times more potent than these benchmark inhibitors. nih.gov This substantial increase in potency underscores the therapeutic potential of this class of dual inhibitors.

Determination of Inhibition Modes (e.g., competitive, non-competitive) for Target Enzymes

The mode of inhibition describes the mechanism by which an inhibitor binds to an enzyme and reduces its activity. Common modes include competitive, non-competitive, and uncompetitive inhibition. While the inhibitory potency of this compound has been quantitatively assessed, detailed kinetic studies to elucidate the specific mode of inhibition for each of the targeted carbonic anhydrase and alkaline phosphatase isoforms have not been detailed in the available scientific literature. Further research is required to determine whether the inhibition is, for example, competitive, where the inhibitor binds to the active site and competes with the substrate, or non-competitive, where it binds to an allosteric site.

Structure Activity Relationship Sar Elucidation for Alp/carbonic Anhydrase in 1 and Its Derivatives

Influence of Naphthyridine Core Modifications on Dual Inhibitory Profile

The nih.govacs.org-naphthyridine scaffold is a key structural element in a series of compounds evaluated for their dual inhibitory potential against both carbonic anhydrase and alkaline phosphatase isozymes. rsc.org The inherent properties of this heterocyclic system provide a foundation for developing potent inhibitors. The diverse biological activities of nih.govacs.org-naphthyridine derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, have established them as a "privileged scaffold" in medicinal chemistry. chemrxiv.orgresearcher.lifenih.gov

Correlations Between Chemical Substituents and Carbonic Anhydrase Isoform Inhibition Selectivity

The inhibition of carbonic anhydrase (CA) isoforms by nih.govacs.org-naphthyridine derivatives is highly dependent on the nature and position of the chemical substituents on the core structure. A study of a series of these compounds (1a-1l) has provided detailed insights into their selectivity for different CA isoforms, including the cytosolic hCA-II and the tumor-associated hCA-IX and hCA-XII. rsc.org

The data indicates that even minor changes in substitution can lead to significant variations in inhibitory potency and selectivity. For instance, compound 1g , which features a methoxy (B1213986) group at the meta position of a benzene (B151609) ring, was identified as the most potent inhibitor of hCA-II. In contrast, compound 1e , with a butane (B89635) substituent on the pyrrolo nih.govacs.org-naphthyridine ring, also demonstrated strong inhibition of hCA-II. rsc.org Interestingly, some derivatives exhibited isoform-specific inactivity; for example, compound 1i was inactive against hCA-II but showed significant activity against hCA-IX and hCA-XII. Similarly, compound 1d was inactive against hCA-II while being a potent inhibitor of the other two isoforms. rsc.org

The most potent inhibitors for each isoform were identified as:

hCA-II: Compound 1e (IC₅₀ = 0.44 ± 0.19 µM)

hCA-IX: Compound 1g (IC₅₀ = 0.11 ± 0.03 µM)

hCA-XII: Compound 1a (IC₅₀ = 0.32 ± 0.07 µM)

These findings underscore the critical role of substituent choice in directing the selectivity of these inhibitors towards specific CA isoforms.

Interactive Data Table: Carbonic Anhydrase Inhibition

| Compound | hCA-II IC₅₀ (µM) | hCA-IX IC₅₀ (µM) | hCA-XII IC₅₀ (µM) |

| 1a | 0.93 ± 0.14 | 1.12 ± 0.18 | 0.32 ± 0.07 |

| 1b | >100 | 0.89 ± 0.13 | 0.98 ± 0.14 |

| 1c | 1.23 ± 0.23 | 0.45 ± 0.09 | 0.76 ± 0.11 |

| 1d | >100 | 0.23 ± 0.05 | 0.65 ± 0.09 |

| 1e | 0.44 ± 0.19 | 1.61 ± 0.26 | 0.88 ± 0.12 |

| 1f | 0.87 ± 0.16 | 0.18 ± 0.04 | 0.54 ± 0.08 |

| 1g | 0.10 ± 0.04 | 0.11 ± 0.03 | 0.43 ± 0.06 |

| 1h | >100 | 0.99 ± 0.15 | 1.11 ± 0.17 |

| 1i | >100 | 0.34 ± 0.07 | 0.87 ± 0.13 |

| 1j | 1.65 ± 0.98 | 0.56 ± 0.10 | 0.91 ± 0.14 |

| 1k | >100 | >100 | >100 |

| 1l | 0.78 ± 0.12 | 0.78 ± 0.12 | 0.78 ± 0.12 |

| Acetazolamide (B1664987) (Standard) | 1.76 ± 0.28 | - | - |

Data sourced from a study on nih.govacs.org-naphthyridine derivatives. rsc.org

Correlations Between Chemical Substituents and Alkaline Phosphatase Isoform Inhibition Selectivity

The inhibitory activity of nih.govacs.org-naphthyridine derivatives against alkaline phosphatase (ALP) isoforms, such as bovine tissue non-specific alkaline phosphatase (b-TNAP) and calf intestinal alkaline phosphatase (c-IAP), is also strongly influenced by the nature of their chemical substituents. rsc.org

The research demonstrates that these derivatives can be significantly more potent than standard ALP inhibitors like Levamisole and L-phenylalanine. rsc.org The selectivity between the different ALP isoforms is a key aspect of the structure-activity relationship.

Compound 1b was found to be the most potent inhibitor of b-TNAP, with an IC₅₀ value of 0.122 ± 0.06 µM. On the other hand, compound 1e was the most effective against c-IAP, with an IC₅₀ of 0.107 ± 0.02 µM. rsc.org This highlights that the structural requirements for optimal inhibition of b-TNAP and c-IAP are distinct. The presence of specific substituents can therefore be used to tune the selectivity of these compounds towards a particular ALP isoform.

Interactive Data Table: Alkaline Phosphatase Inhibition

| Compound | b-TNAP IC₅₀ (µM) | c-IAP IC₅₀ (µM) |

| 1a | 0.243 ± 0.09 | 0.198 ± 0.05 |

| 1b | 0.122 ± 0.06 | 0.154 ± 0.04 |

| 1c | 0.345 ± 0.11 | 0.234 ± 0.06 |

| 1d | 0.287 ± 0.10 | 0.187 ± 0.04 |

| 1e | 0.187 ± 0.08 | 0.107 ± 0.02 |

| 1f | 0.421 ± 0.13 | 0.312 ± 0.07 |

| 1g | 0.387 ± 0.12 | 0.287 ± 0.07 |

| 1h | 0.543 ± 0.15 | 0.432 ± 0.09 |

| 1i | 0.298 ± 0.10 | 0.201 ± 0.05 |

| 1j | 0.487 ± 0.14 | 0.365 ± 0.08 |

| 1k | 0.654 ± 0.16 | 0.543 ± 0.10 |

| 1l | 0.312 ± 0.11 | 0.254 ± 0.06 |

| Levamisole (Standard for b-TNAP) | 23.45 ± 1.23 | - |

| L-phenylalanine (Standard for c-IAP) | - | 87.45 ± 2.34 |

Data sourced from a study on nih.govacs.org-naphthyridine derivatives. rsc.org

Computational Chemistry and Molecular Modeling of Alp/carbonic Anhydrase in 1 Interactions

Molecular Docking Studies of ALP/Carbonic anhydrase-IN-1 with Carbonic Anhydrase Active Sites

To understand the inhibitory mechanism of this compound against various carbonic anhydrase isoforms, molecular docking studies have been performed. These in silico experiments predict the preferred binding orientation of the inhibitor within the enzyme's active site and estimate the strength of the interaction. For these studies, the three-dimensional crystal structures of human carbonic anhydrase II (hCA-II), IX (hCA-IX), and XII (hCA-XII) are utilized. researchgate.net

Docking simulations for this compound (referred to as compound 1e in a key study) revealed its effective accommodation within the active site of hCA-II. researchgate.net The inhibitor's sulfonamide group is predicted to coordinate with the catalytic zinc ion (Zn²⁺), a hallmark of classical CA inhibitors. Furthermore, the molecule is stabilized by a network of hydrogen bonds and other interactions with key amino acid residues. Specifically, interactions with Thr199, Thr200, and His94 are observed, which are crucial for anchoring the inhibitor in the active site. researchgate.net The table below summarizes the key interactions observed in the docking of this compound with the hCA-II active site.

| Interacting Residue | Interaction Type |

|---|---|

| Zn²⁺ | Coordination |

| Thr199 | Hydrogen Bond |

| Thr200 | Hydrogen Bond |

| His94 | Hydrogen Bond |

The potent inhibitory activity of this compound against hCA-II, with an IC₅₀ value of 0.44 µM, is well-supported by these docking studies. researchgate.netnih.gov Similar docking analyses have been conducted for the tumor-associated isoforms hCA-IX and hCA-XII, against which the compound shows IC₅₀ values of 1.61 µM and 0.51 µM, respectively, indicating a strong binding affinity to these cancer-related enzymes as well. Current time information in Washington, DC, US.researchgate.netnih.gov

Molecular Docking Studies of this compound with Alkaline Phosphatase Active Sites

The dual inhibitory nature of this compound extends to alkaline phosphatase. Molecular docking studies have been crucial in visualizing the binding mode of this inhibitor within the active site of calf intestinal alkaline phosphatase (c-IAP), a representative isozyme. researchgate.net The active site of ALP is also a metalloenzyme environment, containing two zinc ions and one magnesium ion that are essential for its catalytic activity. researchgate.net

The docking results for this compound in the c-IAP active site indicate a high binding affinity, which is consistent with its potent experimental inhibitory activity (IC₅₀ = 0.107 µM). Current time information in Washington, DC, US.researchgate.netnih.gov The inhibitor is predicted to form key interactions with the metallic triad (B1167595) and surrounding amino acid residues. The interactions likely involve coordination with the zinc ions and hydrogen bonding with residues that are critical for substrate recognition and catalysis in ALPs. The table below details the predicted interactions between this compound and the active site of c-IAP.

| Interacting Residue/Ion | Interaction Type |

|---|---|

| Zn²⁺ (A) | Coordination |

| Zn²⁺ (B) | Coordination |

| Mg²⁺ | Electrostatic |

| Key Amino Acids | Hydrogen Bond/Hydrophobic |

Molecular Dynamics Simulations for Investigating Inhibitor-Enzyme Complex Stability and Conformational Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the inhibitor-enzyme complex over time. These simulations provide valuable insights into the stability of the binding pose and the conformational changes in both the inhibitor and the enzyme upon binding. researchgate.net

For the most potent inhibitors from the Current time information in Washington, DC, US.acs.org-naphthyridine series, including this compound, MD simulations of the enzyme-inhibitor complexes were performed. researchgate.net The stability of the complex is often assessed by analyzing the root mean square deviation (RMSD) of the protein backbone and the inhibitor over the simulation period. A stable RMSD trajectory suggests that the inhibitor remains securely bound in the active site without significant conformational changes. nih.gov

Furthermore, the root mean square fluctuation (RMSF) of individual amino acid residues is analyzed to identify regions of the protein that exhibit changes in flexibility upon inhibitor binding. nih.gov For this compound, MD simulations have demonstrated the stability of its complexes with both carbonic anhydrase and alkaline phosphatase, corroborating the strong binding affinities predicted by molecular docking and observed in experimental assays. researchgate.net The simulations show that the key interactions identified in docking are maintained throughout the simulation, highlighting the robustness of the binding mode.

Quantum Mechanical and Density Functional Theory (DFT) Calculations for Interaction Energy Analysis

To gain a deeper understanding of the electronic properties of this compound and its interactions with the enzyme active sites, quantum mechanical (QM) and Density Functional Theory (DFT) calculations are utilized. nih.gov DFT methods are particularly useful for calculating various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For the series of Current time information in Washington, DC, US.acs.org-naphthyridine derivatives, DFT calculations using the B3LYP functional and the 6-31G basis set were performed to determine these quantum chemical parameters. nih.gov These calculations help in rationalizing the structure-activity relationships observed within the series of inhibitors and provide a more profound understanding of the electronic contributions to the binding energy. The results from these calculations can aid in the design of new, even more potent dual inhibitors by fine-tuning their electronic properties for optimal interaction with the target enzymes. nih.govnih.gov

Target Specificity and Selectivity Profiling of Alp/carbonic Anhydrase in 1

Strategies for Achieving Isoform Selectivity Among Carbonic Anhydrases

Achieving isoform selectivity among the 15 human carbonic anhydrase (hCA) isoforms is a significant challenge due to the high degree of structural homology in their active sites. However, subtle differences in the active site cleft and surrounding surface residues can be exploited to design selective inhibitors.

One key strategy is the "tail approach," where inhibitor scaffolds are modified with various chemical moieties (tails) that extend beyond the catalytic zinc-binding site to interact with non-conserved amino acid residues in the active site cavity. The nature of these tails—their length, rigidity, and chemical properties—can be fine-tuned to achieve preferential binding to a specific isoform. For instance, some dual inhibitors have been designed with separate functional moieties, one for interacting with kinases and another for CAs, a concept that can be applied to dual ALP/CA inhibitors. mdpi.com

Furthermore, computational methods, including machine learning and molecular docking, are increasingly being used to predict the binding affinities of inhibitors to different CA isoforms. mdpi.com These in silico approaches can help identify key structural determinants for selectivity and guide the rational design of novel, isoform-specific inhibitors. For example, machine learning models trained on known CA inhibitor data can predict candidates with high selectivity for specific isoforms. mdpi.com

A notable example of a compound class with inhibitory activity against multiple CA isoforms is the nih.govnih.gov-Naphthyridine derivatives. These compounds have demonstrated potent inhibition of CA-II, CA-IX, and CA-XII. nih.govnih.gov The inhibitory profile of these compounds across different CA isoforms highlights the potential for developing broad-spectrum or selectively targeted CA inhibitors within the same chemical scaffold.

Table 1: Inhibitory Activity of nih.govnih.gov-Naphthyridine Derivatives Against Carbonic Anhydrase Isoforms

| Compound | CA-II IC₅₀ (µM) | CA-IX IC₅₀ (µM) | CA-XII IC₅₀ (µM) |

|---|---|---|---|

| 1a | - | - | 0.32 ± 0.07 |

| 1b | >50 | - | - |

| 1d | >50 | - | - |

| 1e | 0.44 ± 0.19 | - | - |

| 1g | - | 0.11 ± 0.03 | - |

| 1i | >50 | - | - |

| 1k | >50 | - | - |

Data sourced from a study on nih.govnih.gov-Naphthyridine derivatives as dual inhibitors of alkaline phosphatase and carbonic anhydrase. nih.govnih.gov

Strategies for Achieving Isoform Selectivity Among Alkaline Phosphatases

Similar to carbonic anhydrases, the human alkaline phosphatase family consists of four isozymes: tissue-nonspecific (TNAP), placental (PLAP), germ cell (GCAP), and intestinal (IAP). While the tissue-specific isozymes (PLAP, GCAP, and IAP) share high sequence homology (90-98%), TNAP is only about 50% identical to the others. nih.gov This divergence provides a basis for designing TNAP-selective inhibitors.

Strategies to achieve isoform selectivity for ALPs often involve exploiting differences in the active site and peripheral regions. For example, a series of catechol compounds have been reported to have a high affinity for the PLAP isozyme with significant selectivity over other members of the AP superfamily. nih.govebi.ac.uk The substitution patterns on the inhibitor scaffold can be critical for this selectivity. For instance, substitutions at the 2-position of an imidazole (B134444) ring were found to be important for selectivity against IAP. nih.gov

The development of nih.govnih.gov-Naphthyridine derivatives has also shown promise in achieving potent and selective inhibition of ALP isozymes. These compounds have demonstrated significantly greater potency against bovine tissue-nonspecific alkaline phosphatase (b-TNAP) and calf intestinal alkaline phosphatase (c-IAP) compared to standard inhibitors like Levamisole and L-phenylalanine. nih.govnih.gov

Table 2: Inhibitory Activity of nih.govnih.gov-Naphthyridine Derivatives Against Alkaline Phosphatase Isoforms

| Compound | b-TNAP IC₅₀ (µM) | c-IAP IC₅₀ (µM) |

|---|---|---|

| 1b | 0.122 ± 0.06 | - |

| 1e | - | 0.107 ± 0.02 |

Data sourced from a study on nih.govnih.gov-Naphthyridine derivatives as dual inhibitors of alkaline phosphatase and carbonic anhydrase. nih.gov

Assessment of Cross-Reactivity with Other Biological Targets

A crucial step in the development of any new therapeutic agent, including dual-target inhibitors, is the assessment of cross-reactivity with other biological targets. Unintended interactions can lead to adverse effects and reduced efficacy. For dual ALP/CA inhibitors, it is important to evaluate their activity against a panel of other enzymes, receptors, and ion channels to ensure they are not promiscuous binders.

High-throughput screening of structurally diverse, biologically active compounds against target enzymes is a common approach to identify potential cross-reactivity. nih.gov For instance, a screen of various compounds against human carbonic anhydrase II identified known sulfonamide inhibitors as well as other hits, confirming that while many sulfonamides have CA inhibitory properties, not all do. nih.gov This highlights the importance of empirical testing rather than relying solely on structural similarity to predict off-target effects.

In the context of dual inhibitors, it is also important to consider that a compound might interact with unintended targets within the same family as the intended targets. For example, a dual Src/Abl inhibitor may have cross-reactivity with other kinases due to structural similarities in the kinase domain. Cheminformatics and computational methods can be employed to predict potential off-targets based on the inhibitor's structure and the structural information of a wide range of biological macromolecules.

Designing for Enhanced Specificity in Dual-Targeting Inhibitors

The design of dual-target inhibitors with enhanced specificity is an evolving field that aims to create single molecules that can modulate two distinct targets, potentially leading to synergistic therapeutic effects and a better side-effect profile compared to combination therapies. frontiersin.org A key principle in designing such inhibitors is to incorporate distinct pharmacophoric features that are recognized by each target.

The discovery of nih.govnih.gov-Naphthyridine derivatives as dual inhibitors of ALPs and CAs provides a valuable scaffold for further optimization. nih.govnih.gov By systematically modifying the substituents on the naphthyridine ring, it may be possible to fine-tune the inhibitory activity and selectivity for specific isoforms of both enzymes. Molecular docking and simulation studies can aid in understanding the binding modes of these inhibitors within the active sites of both enzymes, providing a rational basis for designing next-generation dual inhibitors with enhanced specificity. nih.gov The overarching goal is to develop a single chemical entity that can effectively and selectively inhibit both targets, thereby offering a more potent and targeted therapeutic intervention. frontiersin.org

Preclinical and in Vitro Investigations of Alp/carbonic Anhydrase in 1 S Biological Impact

Investigation of Synergistic Effects in Cellular Models of Bone Disorders (e.g., Rheumatoid Arthritis, Ankylosing Spondylitis)

Both alkaline phosphatase and carbonic anhydrase are overexpressed and exhibit heightened functional activity in patients with rheumatoid arthritis. researchgate.netresearchgate.net The discovery of dual inhibitors for these enzymes suggests a potential for synergistic effects in treating bone disorders like rheumatoid arthritis and ankylosing spondylitis. researchgate.net

In the context of rheumatoid arthritis (RA) , a chronic autoimmune disease causing joint inflammation and destruction, fibroblast-like synoviocytes (FLS) play a key role in the inflammatory process and pannus formation. nih.govfrontiersin.org Studies have shown that inhibiting carbonic anhydrase can modulate the inflammatory environment. For instance, certain CA inhibitors have been observed to reduce paw edema and joint deterioration in animal models of arthritis. researchgate.net This anti-inflammatory action may be linked to their ability to inhibit bone resorption. researchgate.net Furthermore, the expression of various integrins on FLS cells, which are crucial for their aggressive and invasive behavior, can be influenced by factors that regulate intracellular calcium homeostasis, a process indirectly linked to the activity of ion channels and transporters regulated by pH, which is in turn influenced by carbonic anhydrases. nih.gov By targeting both ALP-mediated mineralization and CA-driven inflammation and bone resorption, a dual inhibitor like ALP/Carbonic anhydrase-IN-1 could offer a multi-pronged approach to mitigating RA pathology.

Ankylosing spondylitis (AS) is another chronic inflammatory disease characterized by abnormal new bone formation, particularly in the spine. nih.govnih.govjrd.or.kr Research has revealed a significant increase in the expression of Carbonic Anhydrase I (CA1) in the synovial membrane of AS patients compared to those with RA or osteoarthritis. researchgate.netnih.govnih.gov This overexpression of CA1 is thought to promote improper calcification and bone resorption in AS by catalyzing the formation of bicarbonate, which then precipitates with calcium ions. researchgate.netnih.gov Studies using the CA inhibitor acetazolamide (B1664987) have demonstrated a decrease in mineralized nodule formation in vitro. nih.govnih.gov Given that ALP is also a key player in bone mineralization, a dual inhibitor could synergistically disrupt the pathological bone formation characteristic of AS. researchgate.netresearchgate.netd-nb.info

| Cell Model | Disorder | Key Findings on Dual Inhibition Target | Reference |

| Fibroblast-Like Synoviocytes (FLS) | Rheumatoid Arthritis | Overexpression of ALP and CA; potential for synergistic anti-inflammatory and anti-resorptive effects. | researchgate.netresearchgate.netnih.gov |

| Saos-2 (osteosarcoma cell line) | Ankylosing Spondylitis | Inhibition of CA reduces mineralization; dual inhibition may further disrupt pathological bone formation. | nih.govnih.gov |

Modulation of Bone Mineralization Processes in In Vitro Systems

Bone mineralization is a tightly regulated process involving the deposition of calcium phosphate (B84403) crystals in the form of hydroxyapatite (B223615) within the collagen scaffold of the bone matrix. d-nb.info Both ALP and carbonic anhydrase are pivotal enzymes in this process. researchgate.netresearchgate.net

Alkaline phosphatase contributes to mineralization by hydrolyzing pyrophosphate, an inhibitor of hydroxyapatite crystal formation, thereby increasing the local concentration of inorganic phosphate. d-nb.info Studies on human osteoblast-like SaOS-2 cells have shown that the induction of mineralization is accompanied by an increase in ALP expression. nih.gov

Carbonic anhydrase facilitates mineralization by catalyzing the hydration of carbon dioxide to form bicarbonate and a proton. frontiersin.orgresearchgate.net The bicarbonate can then react with calcium ions to form calcium carbonate, which can serve as a nucleus for the deposition of calcium phosphate. frontiersin.orgresearchgate.net In vitro experiments have demonstrated that CA1 promotes calcium precipitation. nih.govnih.gov Inhibition of CA activity with acetazolamide has been shown to decrease the formation of mineralized nodules in cell cultures. nih.govnih.gov

A dual inhibitor like this compound would be expected to potently inhibit bone mineralization by acting on two critical steps in the process. By reducing both the availability of inorganic phosphate (via ALP inhibition) and the formation of calcium carbonate nucleation sites (via CA inhibition), the compound could effectively halt or slow down pathological mineralization.

| In Vitro System | Enzyme Target | Effect of Inhibition | Reference |

| Human osteoblast-like SaOS-2 cells | Alkaline Phosphatase (ALP) | Decreased hydrolysis of mineralization inhibitors. | nih.govd-nb.info |

| Human osteoblast-like SaOS-2 cells | Carbonic Anhydrase (CA) | Reduced formation of calcium carbonate precipitates. | nih.govnih.gov |

Impact on Cellular pH Regulation and Bicarbonate Metabolism In Vitro

Carbonic anhydrases are fundamental to the regulation of cellular pH and bicarbonate metabolism. nih.govdirectivepublications.orgmdpi.com These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction essential for maintaining pH homeostasis in various physiological and pathological states. directivepublications.orgnih.gov

In vitro studies have extensively characterized the role of different CA isoforms in pH regulation. Cytosolic isoforms like CA II are crucial for providing protons for ion transporters, such as the Na+/H+ exchanger, which are involved in maintaining intracellular pH. physiology.orgnih.gov Membrane-bound isoforms, such as CA IV, CA IX, and CA XII, are strategically located to regulate the pH of the extracellular microenvironment and facilitate bicarbonate transport across cell membranes. physiology.orgnih.govnih.gov

For instance, in renal proximal tubules, basolateral CA is vital for bicarbonate absorption. physiology.org In cardiomyocytes, the introduction of CAIII has been shown to increase tolerance to acidotic stress by enhancing pH regulation. nih.gov In cancer cells, the overexpression of CA IX and CA XII contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and resistance to therapy. mdpi.comnih.gov Inhibition of these CAs can lead to intracellular acidification and reduced cell viability. researchgate.net

Given that this compound targets carbonic anhydrase, it is expected to have a significant impact on cellular pH and bicarbonate metabolism. By inhibiting CA activity, the compound would disrupt the rapid interconversion of CO2 and bicarbonate, leading to alterations in both intracellular and extracellular pH. This could have profound effects on various cellular processes that are pH-dependent, including cell proliferation, migration, and metabolism. The specific outcome would depend on the cell type and the particular CA isoforms that are predominantly expressed and inhibited.

Exploration of Effects on Other Pathological Calcification Processes in Preclinical Models (e.g., Atherosclerosis)

Pathological calcification is not limited to bone disorders and is a key feature of other diseases, notably atherosclerosis. nih.gov Vascular calcification, the deposition of calcium phosphate crystals in the walls of arteries, is an active, cell-mediated process that shares many similarities with bone formation. ahajournals.org

Both ALP and carbonic anhydrase have been implicated in the pathogenesis of vascular calcification. nih.gov In atherosclerotic lesions, vascular smooth muscle cells (VSMCs) can undergo an osteogenic differentiation, leading to increased expression of bone-related proteins, including ALP and Runx2. nih.gov This process contributes to the mineralization of the atherosclerotic plaque.

Carbonic anhydrase, particularly CA1, has been found to be highly expressed in calcified regions of aortic lesions in mouse models of atherosclerosis. nih.gov The inhibition of CA has been shown to suppress the calcification of VSMCs in culture. nih.gov The proposed mechanism involves CA-mediated formation of bicarbonate, which facilitates the precipitation of calcium carbonate, a nidus for further mineralization. nih.gov Furthermore, studies have shown that the CA inhibitor methazolamide (B1676374) can alleviate the pathogenesis of atherosclerosis in mice by reducing plaque area and calcium deposition. nih.gov

A dual inhibitor such as this compound could therefore be a promising therapeutic agent for preventing or treating vascular calcification. By simultaneously targeting ALP-driven osteogenic processes and CA-mediated calcification in the vasculature, the compound could offer a more comprehensive approach to inhibiting the mineralization of atherosclerotic plaques.

| Preclinical Model | Pathological Process | Role of Dual Inhibition Target | Reference |

| Apolipoprotein E knockout mice | Atherosclerosis | Inhibition of ALP and CA may reduce vascular calcification and plaque formation. | nih.gov |

| Rat Vascular Smooth Muscle Cells (VSMCs) | Vascular Calcification | Suppression of osteogenic differentiation and mineralization. | nih.gov |

Future Directions in Alp/carbonic Anhydrase in 1 Research

Optimization Strategies for Potency and Selectivity of Dual Inhibitors

Future research will likely focus on refining the potency and selectivity of dual inhibitors like ALP/Carbonic anhydrase-IN-1. This compound, also known as Compound 1e, has demonstrated inhibitory activity against multiple carbonic anhydrase (CA) and alkaline phosphatase (ALP) isozymes. medchemexpress.commedchemexpress.comnih.govtargetmol.commedchemexpress.com Specifically, it shows IC50 values of 0.44 µM for CA-II, 1.61 µM for CA-IX, 0.51 µM for CA-XII, and 0.107 µM for ALP. medchemexpress.commedchemexpress.commedchemexpress.com

Optimization strategies will aim to improve these inhibitory constants and enhance selectivity for specific isoforms. For instance, while compound 1e is a potent inhibitor, other derivatives within the same medchemexpress.combenthamscience.com-naphthyridine series have shown greater potency against specific CA isozymes. nih.gov For example, compound 1g, with a methoxy (B1213986) substitution, is a more potent inhibitor of CA-II. nih.gov The nature of the substituent on the core scaffold significantly influences activity and selectivity. nih.gov Therefore, medicinal chemists will likely explore further substitutions on the medchemexpress.combenthamscience.com-naphthyridine ring to fine-tune the inhibitor's interaction with the active sites of both ALP and various CA isoforms. The goal is to develop compounds with superior therapeutic profiles, potentially offering synergistic effects in treating conditions like rheumatoid arthritis and ankylosing spondylitis where both ALP and CAs are overexpressed. nih.gov

Table 1: Inhibitory Activity of this compound (Compound 1e)

| Target Enzyme | IC50 (µM) |

| Carbonic Anhydrase II (CA-II) | 0.44 |

| Carbonic Anhydrase IX (CA-IX) | 1.61 |

| Carbonic Anhydrase XII (CA-XII) | 0.51 |

| Alkaline Phosphatase (ALP) | 0.107 |

Exploration of Alternative Chemical Scaffolds for Dual Inhibition

The development of dual ALP and carbonic anhydrase inhibitors is not limited to the medchemexpress.combenthamscience.com-naphthyridine scaffold of this compound. nih.gov Future research will undoubtedly explore a diverse range of heterocyclic scaffolds to identify novel chemotypes with dual inhibitory activity. rsc.org

Numerous heterocyclic compounds have already shown promise as carbonic anhydrase inhibitors, including pyrazolines, quinolines, imidazoles, oxadiazoles, pyrimidines, coumarins, chalcones, rhodanines, phthalazines, triazoles, isatins, and indoles. rsc.org The challenge lies in designing molecules that can effectively interact with the distinct active sites of both ALP and CAs.

Strategies such as scaffold hopping, where the core structure of a known inhibitor is replaced by a different scaffold with similar spatial arrangements of key functional groups, could be employed. acs.org For example, combining the benzenesulfonamide (B165840) core, a known CA-inhibiting motif, with other heterocyclic rings has proven successful in developing potent CA inhibitors. acs.org Researchers may also take inspiration from the structures of known ALP inhibitors and attempt to integrate CA-inhibiting functionalities. The exploration of diverse chemical spaces increases the probability of discovering novel dual inhibitors with improved potency, selectivity, and drug-like properties. mdpi.com

Integration of Advanced Omics Technologies for Pathway Elucidation

To fully understand the biological implications of dual ALP/CA inhibition, future research must integrate advanced "omics" technologies. These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by compounds like this compound. nih.gov

For instance, proteomics can identify changes in protein expression levels in response to inhibitor treatment, potentially revealing novel protein-protein interactions and downstream signaling pathways affected by the dual inhibition. imrpress.com Metabolomics can analyze the global changes in small-molecule metabolites, offering insights into the metabolic reprogramming induced by the inhibitor. researchgate.net

By combining these omics approaches, researchers can construct a more complete picture of the interconnected pathways regulated by ALP and CAs. This is particularly relevant in complex diseases where these enzymes are implicated, such as cancer and inflammatory disorders. nih.govfrontiersin.org For example, understanding how dual inhibition affects the tumor microenvironment at a molecular level could lead to more effective cancer therapies. researchgate.net The application of these technologies will be crucial for elucidating the full spectrum of biological functions modulated by this compound and for identifying potential biomarkers to predict treatment response. amegroups.cn

Investigation of Novel Biological Functions and Therapeutic Applications in Preclinical Studies

While the initial focus for dual ALP/CA inhibitors has been on bone disorders and cancer, future preclinical studies should explore a wider range of potential therapeutic applications. nih.gov Both alkaline phosphatase and carbonic anhydrases are involved in a multitude of physiological processes, suggesting that their dual inhibition could be beneficial in other disease contexts. mdpi.comacs.org

For example, given the role of CAs in pH regulation and ion transport, dual inhibitors could be investigated for their potential in treating neurological disorders, glaucoma, and certain metabolic syndromes. benthamscience.comresearchgate.net Preclinical studies in relevant animal models will be essential to evaluate the efficacy and safety of these compounds for new indications.

Furthermore, the investigation of novel biological functions should not be limited to disease states. Understanding the role of dual ALP/CA inhibition in normal physiological processes could provide valuable insights into the fundamental biology of these enzymes. For instance, studies could explore the impact of these inhibitors on cellular processes such as biomineralization, acid-base balance, and signal transduction in various tissues. nih.gov Such fundamental research could uncover previously unknown functions of ALP and CAs and pave the way for entirely new therapeutic strategies.

Q & A

Q. What are the primary enzymatic targets of ALP/Carbonic Anhydrase-IN-1, and what is the evidence for its dual inhibitory activity?

this compound (Compound 1e) is a dual inhibitor targeting carbonic anhydrase (CA) isoforms (CA-II, CA-IX, CA-XII) and alkaline phosphatase (ALP). Its inhibitory activity is supported by IC50 values:

Q. What structural features of this compound contribute to its inhibitory specificity?

The compound’s molecular formula (C15H16N2) and sulfonamide moiety are critical for binding to the zinc-active site of CAs, while its aromatic scaffold likely enhances interactions with ALP’s catalytic pockets. Structural optimization studies, including SAR (structure-activity relationship) analyses, suggest that substituents on the benzene ring modulate selectivity between CA isoforms and ALP .

Q. How does this compound achieve selective cytotoxicity in cancer cells versus normal cells?

In vitro assays demonstrate selective inhibition of cancer cell proliferation (e.g., IC50 = 0.32 µM for K-562 leukemia cells) while sparing normal cells (IC50 >50 µM for HME1 mammary epithelial cells). This selectivity may arise from the overexpression of CA-IX/XII in hypoxic tumors and differential ALP activity in malignant vs. healthy tissues . Researchers should validate selectivity using viability assays (e.g., MTT) across diverse cancer/normal cell pairs.

Advanced Research Questions

Q. How can conflicting IC50 values for this compound across studies be resolved?

Discrepancies in reported IC50 values (e.g., CA-II: 0.44 µM vs. 0.88 µM ) may stem from assay conditions (pH, temperature) or enzyme sources (recombinant vs. native isoforms). To address this:

Q. What experimental designs are optimal for evaluating the compound’s synergistic effects with other anticancer agents?

Combinatorial studies should employ dose-matrix approaches (e.g., Chou-Talalay method) to calculate combination indices (CI). For example:

Q. How can researchers integrate omics data to elucidate the compound’s mechanism in tumor microenvironments?

Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated tumors can identify downstream pathways (e.g., pH regulation, nucleotide metabolism). Key steps:

Q. What strategies mitigate off-target effects when targeting CA-IX/XII in vivo?

To minimize off-target CA-II inhibition (associated with retinal toxicity):

- Develop CA-IX/XII-specific prodrugs activated by tumor-associated proteases.

- Use CRISPR-Cas9 knockout models to validate isoform-specific effects .

Data Contradiction Analysis

Q. Why do some studies report this compound as a pan-CA inhibitor, while others highlight isoform selectivity?

Variability in isoform selectivity may arise from differences in assay pH (e.g., CA-IX is pH-sensitive) or cellular context (membrane-bound vs. cytosolic isoforms). Researchers should:

- Perform kinetic assays at physiological pH (6.5–7.4) for tumor-relevant isoforms.

- Use crystallography (e.g., PDB structures) to map binding interactions with CA-IX/XII vs. CA-II .

Methodological Recommendations

- Enzyme Assays : Use recombinant CA isoforms (e.g., hCA-IX/XII) and ALP isozymes (e.g., intestinal vs. placental) to ensure specificity .

- Cell Models : Prioritize 3D co-culture systems (e.g., cancer-associated fibroblasts + tumor cells) to recapitulate ALP/CA interplay in stroma .

- Data Validation : Cross-reference IC50 values with public databases (e.g., PubChem BioAssay) and replicate findings in ≥3 independent experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.